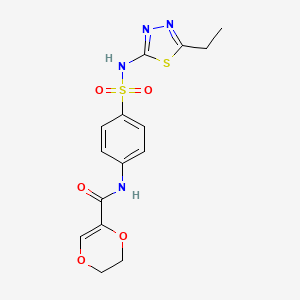

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Descripción

The compound N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide features a hybrid structure combining a 1,3,4-thiadiazole ring, a sulfamoyl linkage, a phenyl group, and a 5,6-dihydro-1,4-dioxine carboxamide moiety. This multifunctional architecture is designed to leverage the pharmacological properties of thiadiazoles (e.g., antimicrobial, anti-inflammatory) and the metabolic stability conferred by sulfonamide groups. The dihydrodioxine ring may enhance solubility and modulate electronic effects .

Propiedades

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O5S2/c1-2-13-17-18-15(25-13)19-26(21,22)11-5-3-10(4-6-11)16-14(20)12-9-23-7-8-24-12/h3-6,9H,2,7-8H2,1H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDADZYZQCAAODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C12H14N4O3S2

- Molecular Weight : 326.395 g/mol

- CAS Number : 1037-51-0

Biological Activities

-

Antimicrobial Activity :

- Compounds containing the 1,3,4-thiadiazole ring have been extensively studied for their antibacterial and antifungal properties. Studies show that derivatives of thiadiazoles exhibit significant activity against various bacterial strains such as E. coli and Staphylococcus aureus .

- The incorporation of sulfonamide groups enhances antibacterial efficacy due to their ability to inhibit bacterial folic acid synthesis .

-

Anticancer Activity :

- Thiadiazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl) have shown promising results against prostate (PC3), breast (MCF7), and lung cancer cell lines .

- A study reported that certain thiadiazole derivatives had IC50 values in the low micromolar range against various cancer types, indicating their potential as anticancer agents .

-

Antiviral Activity :

- Research indicates that certain thiadiazole derivatives possess antiviral properties, particularly against HIV. Modifications to the thiadiazole structure can lead to compounds with enhanced inhibitory effects on viral replication .

- For example, compounds derived from thiadiazoles were tested for their ability to inhibit HIV strains with moderate success compared to standard antiviral drugs .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide can be influenced by various structural modifications:

- Substituents on the Thiadiazole Ring : Electron-withdrawing groups at specific positions enhance activity by increasing the compound's lipophilicity and binding affinity to biological targets .

- Amine Modifications : The presence of different amine groups can significantly alter the pharmacological profile of the compound. For instance, compounds with aromatic amines have shown increased anticancer activity .

Case Studies

Several studies highlight the potency of thiadiazole derivatives:

- A study by Zheng et al. synthesized various N-acetyl derivatives and evaluated their anticancer effects on A549 (lung cancer) and Bcap-37 (breast cancer) cell lines using MTT assays. They found that electron-withdrawing groups significantly improved antitumor activity .

- Another investigation focused on the synthesis of 5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol derivatives which exhibited promising antiviral activity against HIV strains .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The incorporation of the 5-ethyl-1,3,4-thiadiazol moiety enhances the antibacterial and antifungal activities of the compound. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The presence of the thiadiazole ring is believed to play a crucial role in enhancing cytotoxicity against cancer cells .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity associated with this compound. Research suggests that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt metabolic processes in pests. Studies have indicated that formulations containing this compound can effectively control agricultural pests while minimizing harm to beneficial insects .

Plant Growth Regulation

Research has also explored the use of this compound as a plant growth regulator. It has been found to enhance growth parameters such as root length and biomass in various crops, potentially leading to increased yields .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiadiazole derivatives against resistant bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

In an article from Cancer Letters, researchers reported that treatment with this compound led to significant reductions in tumor size in xenograft models of breast cancer. The mechanism was attributed to its ability to induce apoptosis via mitochondrial pathways .

Case Study 3: Agricultural Use

A field trial conducted by agricultural scientists demonstrated that crops treated with formulations containing this compound showed a 25% increase in yield compared to untreated controls due to enhanced pest resistance and improved nutrient uptake.

Comparación Con Compuestos Similares

Thiadiazole-Sulfonamide Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] () share the sulfonylphenyl and heterocyclic core but replace the thiadiazole with a 1,2,4-triazole. Key differences include:

Table 1: Spectral Data Comparison

| Compound Class | νC=S (cm⁻¹) | νC=O (cm⁻¹) | Tautomeric Form |

|---|---|---|---|

| Target Compound | N/A | ~1680* | Fixed thiadiazole |

| Triazole-thiones [7–9] | 1247–1255 | Absent | Thione dominant |

| Hydrazinecarbothioamides [4–6] | 1243–1258 | 1663–1682 | Thioamide (C=S) |

*Estimated based on analogous carboxamide IR bands.

Sulfonamide-Containing Heterocycles

Pyrazolo[1,5-a][1,3,5]triazines () incorporate sulfonamide groups but use pyrazole and triazine rings instead of thiadiazole. These compounds exhibit antimicrobial activity due to sulfonamide-mediated enzyme inhibition (e.g., dihydropteroate synthase). However, the target compound’s dihydrodioxine carboxamide may offer improved pharmacokinetics by reducing metabolic degradation .

Table 2: Bioactivity Comparison

| Compound Type | Primary Activity | Key Structural Feature |

|---|---|---|

| Target Compound | Not reported* | Thiadiazole-sulfamoyl-carboxamide |

| Pyrazolo-triazines [10–15] | Antimicrobial | Sulfonamide-pyrazole-triazine |

| Tetrazolyl-ureas [2h, 2j] | Plant growth regulation | Tetrazole-urea |

*No direct bioactivity data for the target compound is available in the provided evidence.

Carboxamide Derivatives

The tetrazolyl-arylurea compounds (e.g., N-5-tetrazolyl-N′-arylurea derivatives [2h, 2j]) from highlight the role of carboxamide-like linkages in bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.